molecular formula C9H8Cl3NO B13879377 N-(2,4,6-trichloro-3-methylphenyl)acetamide

N-(2,4,6-trichloro-3-methylphenyl)acetamide

Katalognummer: B13879377
Molekulargewicht: 252.5 g/mol
InChI-Schlüssel: DFPSIUWFZQYAGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,6-trichloro-3-methylphenyl)acetamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol It is characterized by the presence of three chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

The synthesis of N-(2,4,6-trichloro-3-methylphenyl)acetamide typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

N-(2,4,6-trichloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the acetamide group.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2,4,6-trichloro-3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: Research studies may explore its potential biological activities and interactions with biological molecules.

    Medicine: Investigations into its potential therapeutic properties and mechanisms of action.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4,6-trichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chlorine atoms and the acetamide group allows it to form various interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(2,4,6-trichloro-3-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2,4-dichloro-3-methylphenyl)acetamide: Lacks one chlorine atom compared to the target compound.

    N-(2,4,6-trichlorophenyl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(2,4,6-trichloro-3-methylphenyl)propionamide: Has a propionamide group instead of an acetamide group.

Eigenschaften

Molekularformel

C9H8Cl3NO

Molekulargewicht

252.5 g/mol

IUPAC-Name

N-(2,4,6-trichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H8Cl3NO/c1-4-6(10)3-7(11)9(8(4)12)13-5(2)14/h3H,1-2H3,(H,13,14)

InChI-Schlüssel

DFPSIUWFZQYAGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1Cl)Cl)NC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.